Calcium levulinate dihydrate

Overview

Description

Calcium Levulinate Dihydrate is recognized for its role as a nutritional supplement and a chemical intermediate in the synthesis of levulinic biofuels. The interest in this compound arises from its derivation from biomass-derived levulinic acid, positioning it as a sustainable chemical for various industrial applications.

Synthesis Analysis

Calcium Levulinate Dihydrate can be synthesized from biomass-derived levulinic acid and calcium carbonate, specifically utilizing egg-shells as a source of calcium carbonate. This process involves conventional heating and mechanical stirring, optimized for reaction temperature, duration, and the equivalent of calcium carbonate to achieve high yields of crystalline solid Calcium Levulinate Dihydrate (Sharath et al., 2019).

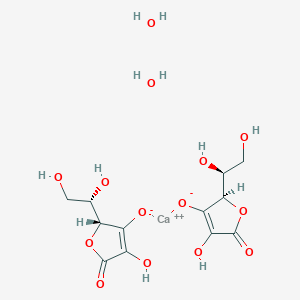

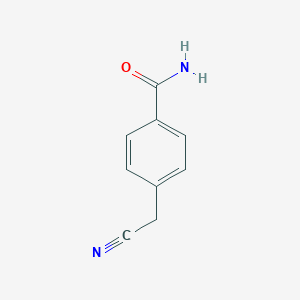

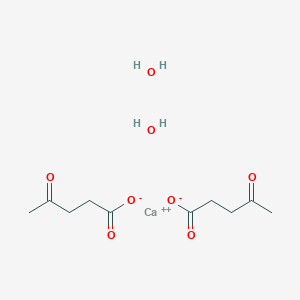

Molecular Structure Analysis

The crystal structure of Calcium Levulinate Dihydrate forms a one-dimensional coordination polymer. It is based on a CaO8 complex unit, comprising two monodentate water oxygen-atom donors and six carboxylate oxygen-atom donors. This structure is stabilized by intra- and intermolecular water hydrogen bonds, forming a three-dimensional structure (Amarasekara et al., 2015).

Chemical Reactions and Properties

Levulinic acid, a precursor to Calcium Levulinate Dihydrate, can undergo various chemical transformations to produce a wide range of chemicals, such as levulinate esters, succinic acid, and γ-valerolactone. These transformations highlight the synthetic potential of levulinic acid and its derivatives for producing valuable chemicals and fuel additives (Pileidis & Titirici, 2016).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of Calcium Levulinate Dihydrate were not identified in the search, the synthesis and structural analysis suggest that it forms as a crystalline solid under optimized conditions. Its stability and crystalline nature are essential for its application in various chemical synthesis processes.

Chemical Properties Analysis

The chemical properties of Calcium Levulinate Dihydrate, derived from its structure and synthesis, include its ability to act as a source of calcium in nutritional supplements and as an intermediate in producing levulinic biofuels. The compound's reactivity and transformations are pivotal in converting biomass into valuable chemical products and fuels (Yan et al., 2017).

Scientific Research Applications

Food Fortification

- Scientific Field : Food Science and Nutrition

- Application Summary : Calcium levulinate dihydrate is used as a food fortifier to enhance the calcium content in various foods like sauces, condiments, beer, beverages, soft drinks, milk and milk products, soy milk, and soy products .

- Methods of Application : It can be used alone, or with calcium lactate, calcium chloride, and other compounds, either for pharmaceutical tablets, capsules, or injections preparation .

- Results or Outcomes : The resultant calcium levulinate formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate .

Pharmaceutical Applications

- Scientific Field : Pharmaceutical Sciences

- Application Summary : Calcium levulinate dihydrate is used in the pharmaceutical industry as a reference standard for quality tests and assays .

- Results or Outcomes : The outcomes of these applications are also not specified in the available resources .

Renewable Fuels and Polymeric Materials

- Scientific Field : Industrial Chemistry

- Application Summary : Levulinic acid, a biomass-derived keto acid from which calcium levulinate dihydrate is derived, is a potential precursor for renewable fuels as well as polymeric materials .

- Results or Outcomes : The outcomes of these applications are also not specified in the available resources .

Safety And Hazards

properties

IUPAC Name |

calcium;4-oxopentanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O3.Ca.2H2O/c2*1-4(6)2-3-5(7)8;;;/h2*2-3H2,1H3,(H,7,8);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFDRFDIWAMOPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046539 | |

| Record name | Calcium levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium levulinate dihydrate | |

CAS RN |

5743-49-7 | |

| Record name | Calcium levulinate [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6133SO781 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

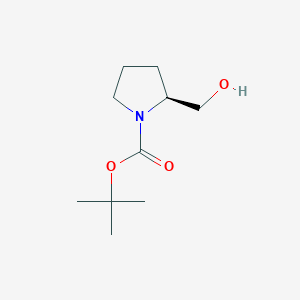

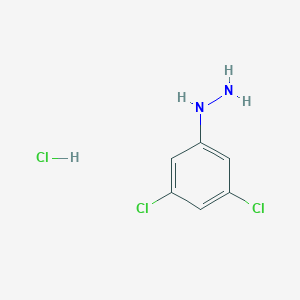

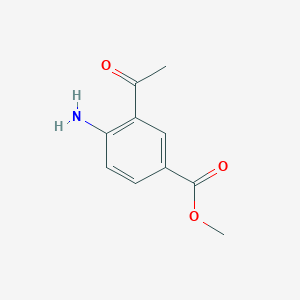

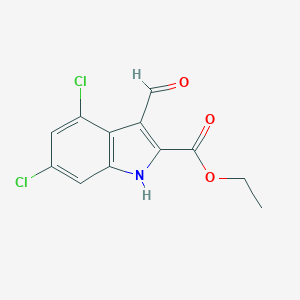

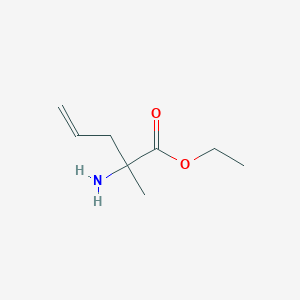

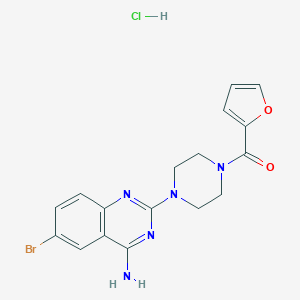

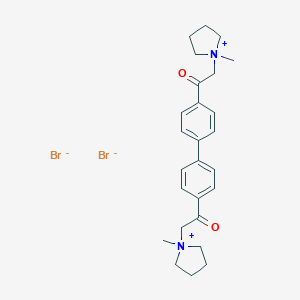

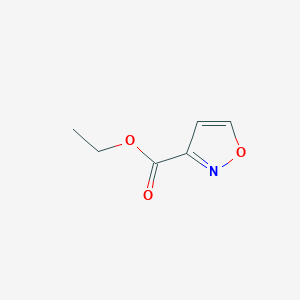

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.